

Application Notes and Protocols for Jeffamine M-600 in Membrane Protein Crystallization

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Compound of Interest

Compound Name: Jeffamine M-600

Cat. No.: B1253978

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Introduction

Jeffamine M-600 is a polyether amine that has emerged as a valuable tool in the challenging field of membrane protein crystallization. Its utility is particularly pronounced in lipid-based crystallization methods, such as the lipidic cubic phase (LCP) and spongy phase techniques.^[1] This document provides detailed application notes and protocols for the effective use of **Jeffamine M-600** to facilitate the crystallization of membrane proteins for structural studies.

Jeffamine M-600 acts as an additive that can modulate the lipidic mesophase, influencing the diffusion of molecules and promoting the formation of well-ordered crystals.^[2] It is often used in conjunction with a primary precipitant, such as ammonium sulfate, to induce nucleation and crystal growth. One of the key characteristics of **Jeffamine M-600** is its alkaline nature in its untitrated form, necessitating careful pH adjustment of stock solutions to ensure reproducible crystallization outcomes.^[3]

Key Applications

- Lipidic Cubic Phase (LCP) Crystallization:** **Jeffamine M-600** is used as a component of the precipitant solution that is overlaid onto the protein-laden LCP. It can influence the phase behavior of the lipidic matrix, which is crucial for crystal formation.

- **Spongy Phase Crystallization:** **Jeffamine M-600** can be used to induce the formation of a lipidic spongy phase from a monoolein:water system.^[1] The larger aqueous pores of the spongy phase compared to the cubic phase may be advantageous for crystallizing membrane proteins with large extracellular domains.^[1]
- **Additive in Crystallization Screens:** Due to its unique properties, **Jeffamine M-600** is included in various commercial and custom crystallization screens to increase the diversity of chemical space explored.

Data Presentation

The following tables summarize quantitative data from successful membrane protein crystallization experiments using **Jeffamine M-600**.

Table 1: Crystallization Conditions for Photosynthetic Reaction Center (RC) from Rhodobacter sphaeroides

Parameter	Condition	Reference
Protein	Photosynthetic Reaction Center (RC)	^[3] ^[4]
Crystallization Method	Lipidic Cubic Phase (LCP)	^[3]
Jeffamine M-600 Concentration	7 - 18% (v/v)	^[3]
Precipitant	0.7 - 1.15 M Ammonium Sulfate	^[3]
Buffer	1 M HEPES, pH 7.5	^[3] ^[4]
Final pH of Mixture	7.2	^[3]
Temperature	289 K (16°C)	^[3] ^[4]

Table 2: Exemplar Screening Conditions for Membrane Proteins using **Jeffamine M-600**

Condition Component	Concentration Range	Notes
Jeffamine M-600	11 - 14% (v/v)	A narrower range for initial screening.[4]
Ammonium Sulfate	1.15 M	High concentration of salt as precipitant.[4]
HEPES pH 7.5	1 M	Buffering agent to maintain pH. [4]
Monoolein	As required for LCP formation	The lipid component of the mesophase.

Experimental Protocols

Protocol 1: Preparation of pH-Adjusted Jeffamine M-600 Stock Solution

Caution: Untitrated **Jeffamine M-600** is alkaline and should be handled with appropriate personal protective equipment.

- Prepare a 50% (v/v) **Jeffamine M-600** Solution:
 - In a chemical fume hood, carefully mix equal volumes of **Jeffamine M-600** and distilled water.
 - **Jeffamine M-600** is viscous, so ensure thorough mixing. The solution may take a few moments to clarify.
- Titrate to pH 7.0:
 - While stirring, slowly add concentrated HCl to the 50% (v/v) **Jeffamine M-600** solution.
 - Monitor the pH continuously with a calibrated pH meter.
 - Continue adding HCl dropwise until the pH of the solution reaches 7.0.
- Sterile Filtration:

- Filter the pH-adjusted **Jeffamine M-600** stock solution through a 0.22 μm syringe filter to remove any particulates and ensure sterility.
- Storage:
 - Store the stock solution at 4°C. Note the lot number, as variability between lots has been observed.[3]

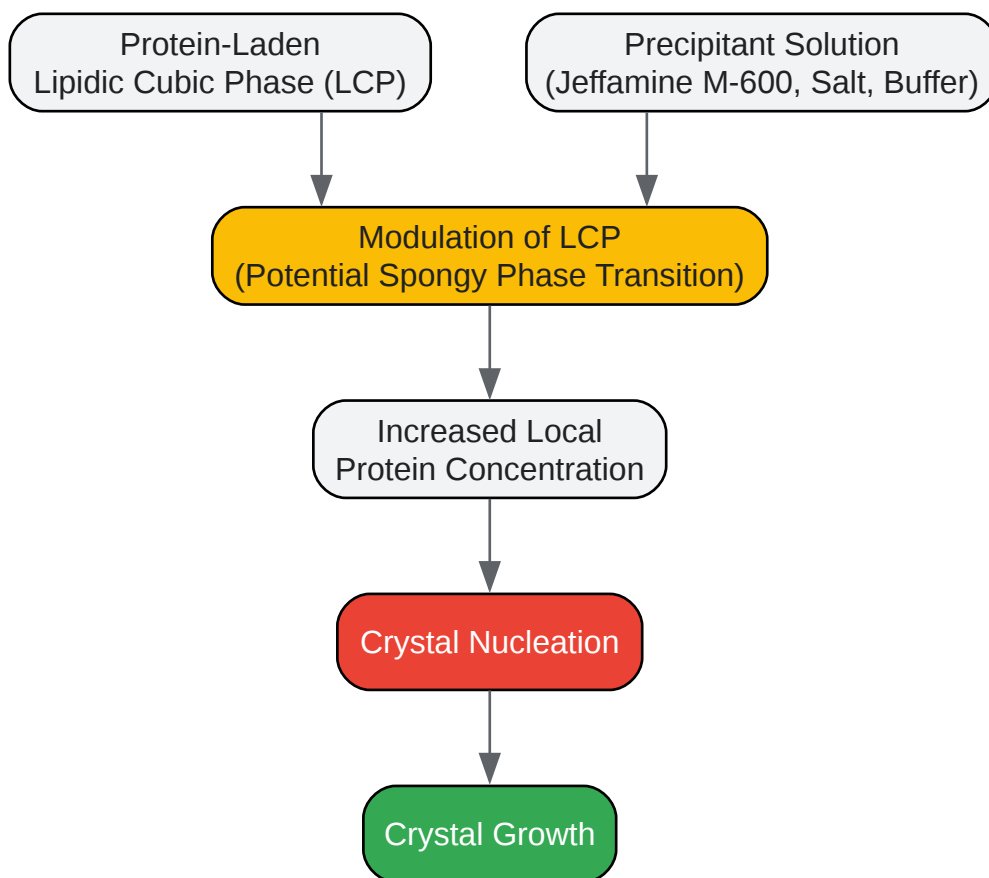
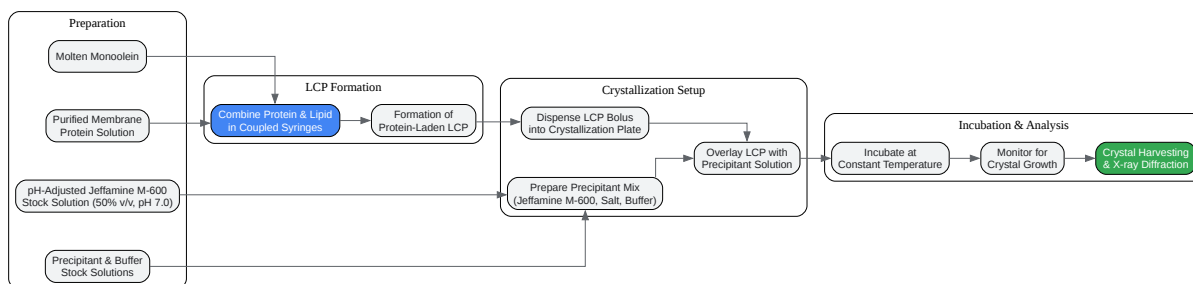
Protocol 2: Lipidic Cubic Phase (LCP) Crystallization using Jeffamine M-600

This protocol is adapted for a manual LCP setup. Robotic systems can also be used for high-throughput screening.

- Prepare the Protein-Laden LCP:
 - In a coupled syringe setup, combine the purified membrane protein solution (typically at a concentration of 10-50 mg/mL) with molten monoolein, usually in a 2:3 (v/v) protein-to-lipid ratio.
 - Mix the components by repeatedly passing them between the two syringes until a transparent and homogenous lipidic cubic phase is formed.
- Dispense the LCP:
 - Dispense nanoliter-scale boluses (e.g., 50-200 nL) of the protein-laden LCP into the wells of a crystallization plate (glass sandwich plates are recommended for their excellent optical properties).
- Prepare the Precipitant Solution:
 - Prepare a series of precipitant solutions containing varying concentrations of **Jeffamine M-600** (e.g., 7-18% v/v), ammonium sulfate (e.g., 0.7-1.15 M), and a constant buffer concentration (e.g., 1 M HEPES, pH 7.5).
- Set up the Crystallization Trial:

- Carefully overlay the LCP bolus in each well with the precipitant solution (typically 0.8-1 μL).
- Seal the crystallization plate to prevent evaporation.
- Incubation and Monitoring:
 - Incubate the plates at a constant temperature (e.g., 16-20°C).
 - Regularly monitor the plates for crystal growth using a microscope.

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